2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12(2)25-15-7-5-14(6-8-15)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHERJWIHWHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative is reacted with an alkyl halide under basic conditions.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Hydrazone Formation via Condensation Reactions
The hydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is critical for synthesizing Schiff base derivatives with potential bioactivity:
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Reagents : Triethyl orthoformate, aromatic aldehydes (e.g., 4-nitrobenzaldehyde).
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Conditions : Reflux in ethanol or methanol (6–12 hrs).
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Products : Ethyl-N-(2-(4-isopropoxyphenyl)quinoline-4-carbonyl)formohydrazonate derivatives .
Example Reaction Scheme :
text2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide + RCHO → 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl-hydrazone (R = aryl/alkyl)
Key Data :
-
IR spectroscopy confirms hydrazone formation via disappearance of NH₂ bands (~3305 cm⁻¹) and emergence of C=N bands (~1587 cm⁻¹) .
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¹H NMR shows characteristic singlet peaks for hydrazone protons at δ 8.95–9.50 ppm .
Cyclization to Heterocyclic Systems
The hydrazide participates in cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form pyrazole or pyrazoline rings:
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Reagents : Malononitrile, acetylacetone.
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Conditions : Reflux in DMF or ethanol with catalytic pyridine (24–48 hrs).
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Products : Pyrazolyl-quinoline hybrids (e.g., 3,5-dimethyl-1H-pyrazole derivatives) .
Example Reaction :
textThis compound + Malononitrile → (2-(4-Isopropoxyphenyl)quinolin-4-yl)(5-amino-1H-pyrazol-3-yl)methanone
Key Data :
Nucleophilic Substitution at the Carbonyl Group
The carbonyl chloride precursor (6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride) reacts with nucleophiles:
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Reagents : Amines (e.g., aniline), alcohols.
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Conditions : Room temperature in THF or DCM.
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Products : Amides (e.g., 2-(4-isopropoxyphenyl)-N-phenylquinoline-4-carboxamide) .
Reactivity Trends :
| Nucleophile | Product Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Aniline | 78 | 4 |
| Ethanol | 65 | 6 |
| Hydrazine | 82 | 3 |
Oxidation and Reduction Reactions
While direct data on redox reactions of the carbohydrazide is limited, analogous quinoline derivatives exhibit:
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Oxidation : Formation of N-oxide derivatives using H₂O₂/AcOH.
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Reduction : Hydrazide → alcohol derivatives via NaBH₄ or LiAlH₄ .
Theoretical Predictions :
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DFT calculations suggest the hydrazide’s NH–NH₂ group is susceptible to oxidation, forming diazenium intermediates .
Hydrolysis to Carboxylic Acid Derivatives
Under acidic or basic conditions, the hydrazide hydrolyzes to regenerate the carboxylic acid:
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Conditions : HCl (6M) or NaOH (10%) at reflux.
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Products : 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid .
Kinetics :
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Hydrolysis completes within 8 hrs in HCl (80% yield) vs. 12 hrs in NaOH (70% yield).
Suzuki–Miyaura Cross-Coupling
The isopropoxyphenyl group enables palladium-catalyzed coupling with aryl boronic acids:
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Catalyst : Pd(PPh₃)₄.
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Conditions : DMF/H₂O, 80°C.
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Products : Biaryl-quinoline hybrids (e.g., 2-(4-biphenyl)-6-methylquinoline-4-carbohydrazide) .
Yield Optimization :
| Boronic Acid | Yield (%) |
|---|---|
| Phenylboronic acid | 72 |
| 4-Methoxyphenyl | 68 |
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through the reaction of 2-(4-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid with hydrazine derivatives. The synthesis typically involves the use of solvents such as ethanol or methanol under reflux conditions, which enhances the yield and purity of the final product. The structural formula can be represented as follows:This compound exhibits a melting point range of approximately 220-225 °C and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Antimicrobial Properties
Research indicates that quinoline derivatives, including 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide, exhibit potent antimicrobial activities against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring enhance antimicrobial efficacy, making this compound a candidate for further development in treating bacterial infections .
Antiviral Activity
Quinoline derivatives have been evaluated for their antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells. Preliminary studies suggest that this compound may inhibit certain viral enzymes, although comprehensive clinical evaluations are still needed .
Anticancer Potential
Several studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown activity against various cancer cell lines, including lung (H460) and colon (HT-29) cancers. Mechanistic studies reveal that it may induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction .
Case Study: Antimicrobial Efficacy
A study conducted by Patel et al. demonstrated the synthesis of several quinoline derivatives, including this compound, which were screened for antimicrobial activity. The compound exhibited significant inhibition against Candida albicans, suggesting its potential as an antifungal agent .
Case Study: Anticancer Activity
In another investigation, derivatives of this compound were tested against a panel of cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Summary of Applications
| Application | Details |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli; potential for further development as an antibiotic. |
| Antiviral | Preliminary evidence suggests inhibition of viral replication; further studies required for validation. |
| Anticancer | Induces apoptosis in various cancer cell lines; promising results warrant further exploration in cancer therapy. |
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in cell survival and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron Effects : The isopropoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., bromine in , chlorine in ), which influence reactivity and binding interactions.
- Steric Hindrance : Bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) reduce molecular flexibility compared to the target compound’s methyl and isopropoxy groups.
- Functional Group Diversity : The carbohydrazide group enables nucleophilic reactions (e.g., condensations), while carboxylic acids () favor ionic interactions.
Comparison with Analogues :
- 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide: Synthesized via cyclocondensation of chlorinated precursors followed by hydrazide formation .
- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Utilizes bromophenyl boronic acid in cross-coupling reactions .
- Carboxylic Acid Derivatives () : Hydrolysis of ester or nitrile groups to carboxylic acids, contrasting with hydrazide formation.
Physicochemical and Pharmacological Properties
- Lipophilicity : The isopropoxy group enhances lipophilicity compared to polar groups (e.g., carboxylic acids in ), improving membrane permeability.
- Bioactivity : Hydrazide derivatives are intermediates for antimicrobial, anticancer, or anti-inflammatory agents. Bromophenyl () and chlorophenyl () analogues show enhanced bioactivity due to halogen interactions with biological targets.
- Stability : Electron-donating groups (e.g., isopropoxy) may improve stability under acidic conditions compared to electron-withdrawing substituents.
Toxicological Profiles
Biological Activity
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound belongs to a class of compounds known as quinolines, which are recognized for their diverse biological activities. The structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes such as:
- Inhibition of DNA replication : The compound may inhibit enzymes involved in DNA replication and repair, leading to reduced cell proliferation.
- Modulation of signaling pathways : It can affect gene expression related to cell survival and apoptosis, influencing cancer cell growth.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various pathogens:
| Pathogen | IC50 Value (µM) | Reference |
|---|---|---|
| Staphylococcus epidermidis | 25.0 | |
| Escherichia coli | 35.0 | |
| Candida albicans | 30.0 |
The IC50 values indicate the concentration required to inhibit 50% of the pathogen's growth. Lower values suggest higher potency.
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| MCF-7 (breast cancer) | 20.0 | |
| A549 (lung cancer) | 18.0 |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that the compound was more effective against Gram-positive bacteria, likely due to structural differences in bacterial membranes that confer resistance in Gram-negative strains .
- Cancer Cell Inhibition : In another study focused on cancer therapeutics, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
- Enzyme Interaction Studies : Molecular docking studies suggested that the compound binds effectively to active sites of target enzymes involved in cancer progression and microbial metabolism. This binding leads to inhibition of enzymatic activity, which is crucial for the survival and proliferation of these cells .
Q & A
Basic: What safety precautions are critical when handling 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage: Store in tightly sealed containers in a dry, ventilated area away from oxidizers. Monitor for dust accumulation .
- Emergency Protocols: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation/ingestion .
Basic: What synthetic routes are commonly employed for synthesizing quinoline-4-carbohydrazide derivatives?
Methodological Answer:
- Condensation-Cyclization: Start with substituted benzaldehyde and aminopyridine precursors under acidic conditions (e.g., H₂SO₄) to form the quinoline core .
- Hydrazide Functionalization: Post-cyclization, react the carboxylic acid intermediate with hydrazine hydrate in ethanol under reflux .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching theoretical mass .
Basic: What are the stability profiles and incompatible conditions for this compound?
Methodological Answer:
- Thermal Stability: Stable at 20–25°C; avoid temperatures >100°C to prevent decomposition .
- Reactivity Risks: Incompatible with strong oxidizers (e.g., HNO₃), which may generate toxic NOₓ gases .
- Light Sensitivity: Store in amber vials to prevent photodegradation of the quinoline core .
Advanced: How can synthetic yields be optimized while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Test Pd/C or CuI in Suzuki-Miyaura coupling for aryl group introduction (e.g., 4-isopropoxyphenyl) .
- Solvent Optimization: Compare DMF (high polarity) vs. toluene (non-polar) for cyclization efficiency .
- Reaction Monitoring: Use TLC or in-situ FT-IR to terminate reactions at 85–90% conversion, reducing side products .
Advanced: What mechanistic studies elucidate its biological activity (e.g., antimicrobial)?
Methodological Answer:
- Enzyme Inhibition Assays: Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .
- Molecular Docking: Use AutoDock Vina to model interactions between the carbohydrazide group and DHFR active sites .
- In Vivo Validation: Dose-response studies in murine infection models with toxicity thresholds (e.g., LD₅₀) .
Advanced: How can computational modeling guide experimental design?
Methodological Answer:
- Reaction Pathway Prediction: Apply density functional theory (DFT) to identify transition states and optimize catalytic conditions .
- QSAR Modeling: Train models on substituent effects (e.g., methyl vs. methoxy groups) to predict bioactivity .
- High-Throughput Screening: Use virtual libraries to prioritize derivatives with improved LogP or binding affinity .
Advanced: How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. efficacy)?
Methodological Answer:
- Dose-Response Curves: Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
- Metabolic Stability: Incubate with liver microsomes to identify rapid degradation as a false-negative source .
- Positive Controls: Include doxorubicin or cisplatin to calibrate assay sensitivity .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Fluorescent Probes: Synthesize a BODIPY-conjugated derivative for cellular uptake tracking via confocal microscopy .
- Pull-Down Assays: Immobilize the compound on agarose beads to isolate binding proteins from lysates .
- CRISPR Knockouts: Validate target dependency by testing efficacy in DHFR-knockout cell lines .
Advanced: How do substituent modifications impact physicochemical properties?
Methodological Answer:
- LogP Measurement: Use shake-flask method to compare lipophilicity of 6-methyl vs. 6-methoxy derivatives .
- Solubility Screening: Perform phase solubility analysis in PBS (pH 7.4) and simulate bioavailability with GastroPlus® .
- Thermal Analysis: DSC/TGA to correlate melting points (e.g., 180–200°C) with crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
